1-{4-[2-(4-Cyclopropylpiperazin-1-yl)pyrimidin-5-yl]phenyl}methanamine
Description
Properties
CAS No. |
919496-09-6 |
|---|---|
Molecular Formula |
C18H23N5 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
[4-[2-(4-cyclopropylpiperazin-1-yl)pyrimidin-5-yl]phenyl]methanamine |
InChI |
InChI=1S/C18H23N5/c19-11-14-1-3-15(4-2-14)16-12-20-18(21-13-16)23-9-7-22(8-10-23)17-5-6-17/h1-4,12-13,17H,5-11,19H2 |
InChI Key |
QQMXLJSAOUVPLI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2CCN(CC2)C3=NC=C(C=N3)C4=CC=C(C=C4)CN |
Origin of Product |
United States |
Preparation Methods
Synthesis of Cyclopropyl-Substituted Piperazine Intermediate
The cyclopropylpiperazine fragment is typically prepared by acylation or alkylation of piperazine with cyclopropyl-containing reagents.
- Method: Reaction of piperazine with cyclopropylcarbonyl chloride or cyclopropylcarbonyl derivatives under mild conditions.
- Conditions: Use of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole (HOBt) in dichloromethane at room temperature for 16–18 hours.
- Yield: Approximately 60% yield of cyclopropyl(piperazin-1-yl)methanone intermediate after purification by column chromatography.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Acylation of piperazine | Cyclopropylcarbonyl chloride, EDCI, HOBt, triethylamine, DCM, 20°C, 16h | 60% | Purification by silica gel chromatography |
Construction of the Pyrimidine Core and Substitution
The pyrimidine ring bearing the piperazine substituent is synthesized via nucleophilic aromatic substitution or palladium-catalyzed coupling reactions.
- Method: Coupling of 5-halopyrimidine derivatives with the cyclopropylpiperazine intermediate.
- Conditions: Heating in polar aprotic solvents such as 1-methyl-2-pyrrolidinone (NMP) with bases like N-ethyl-N,N-diisopropylamine (DIPEA) at elevated temperatures (140°C) in sealed tubes for 16–96 hours.
- Yield: Yields range from 57% to 86% depending on reaction time and conditions.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Coupling with 5-halopyrimidine | Cyclopropyl(piperazin-1-yl)methanone, DIPEA, NMP, 140°C, sealed tube, 16–96h | 57–86% | Longer reaction times improve yield |
Attachment of the Phenylmethanamine Moiety
The final step involves linking the pyrimidine-piperazine intermediate to the 4-substituted phenylmethanamine.
- Method: Nucleophilic substitution or reductive amination on a suitable pyrimidinyl-phenyl precursor.
- Conditions: Typically performed in methanol or dichloromethane at ambient temperature for 24 hours.
- Purification: Flash column chromatography or preparative HPLC to isolate the pure product.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Coupling with phenylmethanamine | Methanol, 20°C, 24h | 38% (reported for similar analogs) | Purification by chromatography |
Representative Synthetic Route Summary
| Step | Intermediate/Product | Key Reagents | Conditions | Yield (%) |
|---|---|---|---|---|
| 1 | Cyclopropyl(piperazin-1-yl)methanone | Cyclopropylcarbonyl chloride, EDCI, HOBt, TEA, DCM | RT, 16h | 60 |
| 2 | Pyrimidine-piperazine intermediate | 5-halopyrimidine, DIPEA, NMP | 140°C, sealed tube, 16–96h | 57–86 |
| 3 | Final compound 1-{4-[2-(4-Cyclopropylpiperazin-1-yl)pyrimidin-5-yl]phenyl}methanamine | Phenylmethanamine derivative, MeOH | 20°C, 24h | ~38 (analogous) |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.
Reduction: Reduction reactions can be performed on the pyrimidine ring or the phenylmethanamine group to yield reduced derivatives.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the piperazine and pyrimidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are often employed.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
Chemistry
In chemistry, (4-(2-(4-Cyclopropylpiperazin-1-yl)pyrimidin-5-yl)phenyl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a ligand for various biological targets, including enzymes and receptors. Its ability to interact with these targets makes it a valuable tool in drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
In the industrial sector, (4-(2-(4-Cyclopropylpiperazin-1-yl)pyrimidin-5-yl)phenyl)methanamine is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of (4-(2-(4-Cyclopropylpiperazin-1-yl)pyrimidin-5-yl)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
Key structural analogs differ in substituents on the piperazine ring or pyrimidine-phenyl backbone. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Molecular Weight : The target compound is heavier than simpler methylpiperazine analogs, which may influence bioavailability.
Biological Activity
1-{4-[2-(4-Cyclopropylpiperazin-1-yl)pyrimidin-5-yl]phenyl}methanamine, a compound with potential therapeutic applications, has garnered attention for its biological activity, particularly in relation to its interaction with various biological targets. This article provides an overview of its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C₂₁H₂₅N₅
Molecular Weight: 365.46 g/mol
LogP: 4.8 (indicating lipophilicity)
Hydrogen Bond Donors: 2
Hydrogen Bond Acceptors: 8
Rotatable Bonds: 8
The compound features a complex structure that includes a pyrimidine ring and a cyclopropylpiperazine moiety, which are crucial for its biological activity.
Research indicates that 1-{4-[2-(4-Cyclopropylpiperazin-1-yl)pyrimidin-5-yl]phenyl}methanamine interacts primarily with the muscarinic acetylcholine receptors (mAChRs) , particularly the M4 subtype. This interaction suggests potential applications in treating neurological disorders, as M4 receptor antagonists have been linked to reducing symptoms associated with conditions such as schizophrenia and Alzheimer's disease .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The half-maximal inhibitory concentration (IC50) values for COX-2 inhibition were reported as follows:
| Compound | IC50 (μM) | Target Enzyme |
|---|---|---|
| 3b | 19.45 | COX-1 |
| 4b | 26.04 | COX-1 |
| 3a | 42.1 | COX-2 |
| 4d | 23.8 | COX-2 |
These results indicate that the compound's derivatives can effectively modulate inflammatory responses by inhibiting these enzymes .
In Vivo Studies
In vivo experiments using carrageenan-induced paw edema models have shown that derivatives of this compound possess anti-inflammatory properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin. The effective dose (ED50) values for selected derivatives were as follows:
| Compound | ED50 (μM) | Comparison Drug | ED50 (μM) |
|---|---|---|---|
| 7 | 11.60 | Indomethacin | 9.17 |
| 8 | 8.23 | Indomethacin | 9.17 |
| 9 | 9.47 | Indomethacin | 9.17 |
These findings underscore the potential of this compound in developing new anti-inflammatory therapies .
Case Studies
Several studies have evaluated the therapeutic potential of related compounds in clinical settings:
- Schizophrenia Treatment:
- Neurodegenerative Diseases:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
